N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial activity , and some have shown cytotoxicity against cancer cells
Mode of Action
Compounds with similar structures have been found to inhibit certain enzymes , which could potentially alter cellular processes and lead to the observed effects. The specific interactions between this compound and its targets would need to be determined through further experimental studies.
Result of Action
Similar compounds have been found to exhibit antibacterial activity and cytotoxicity against cancer cells , suggesting that this compound could potentially have similar effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The pyrimidine ring can be synthesized separately through the reaction of a suitable nitrile with a formamide derivative. The final step involves the coupling of the benzo[d]thiazole and pyrimidine rings with piperidine under appropriate reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
The common reagents and conditions used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents, nucleophiles (amines, thiols)
Reaction conditions: Appropriate solvents (e.g., dichloromethane, ethanol), temperature control, and inert atmosphere (e.g., nitrogen or argon)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives
Scientific Research Applications
N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study various biochemical processes and interactions. Its ability to interact with specific biological targets makes it a valuable tool for investigating cellular mechanisms and pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases. Its unique structure and reactivity make it a promising candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in the synthesis of specialty chemicals and advanced materials.
Comparison with Similar Compounds
N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide can be compared with other similar compounds, such as:
N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)acetamide: This compound has a similar benzo[d]thiazole and piperidine structure but differs in the presence of an acetamide group instead of a pyrimidine ring.
N-(benzo[d]thiazol-2-yl)-2-(morpholin-4-yl)acetamide: This compound features a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.
N-(benzo[d]thiazol-2-yl)-2-(pyrrolidin-1-yl)acetamide: This compound contains a pyrrolidine ring instead of a piperidine ring, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-(6-piperidin-1-ylpyrimidin-4-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(12-4-5-13-14(8-12)24-11-20-13)21-15-9-16(19-10-18-15)22-6-2-1-3-7-22/h4-5,8-11H,1-3,6-7H2,(H,18,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUKXLQJMHHJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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